molecular formula C17H26ClN3O3S B5663958 N'-[(3S*,4R*)-1-(4-chloro-2-methylbenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide

N'-[(3S*,4R*)-1-(4-chloro-2-methylbenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide

Cat. No. B5663958
M. Wt: 387.9 g/mol
InChI Key: AWKHGUHCUMNNJE-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Synthesis of (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides and related pyridines: Pavel Drabina et al. (2008) detailed a synthesis method for (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides through reductive benzylation and methylation processes, with further acylation leading to pyridine derivatives. This study highlights chemoselective reductive benzylation without dibenzylation even with excess benzaldehyde, indicating a precise and controlled synthesis approach for complex organic compounds (Drabina et al., 2008).

Molecular Structure Analysis

  • Molecular interaction of cannabinoid receptor antagonists: A study by J. Shim et al. (2002) analyzed the conformational aspects and molecular interactions of cannabinoid receptor antagonists, providing insights into the structural analysis of complex organic molecules and their interaction with biological targets (Shim et al., 2002).

Chemical Reactions and Properties

  • Properties of aromatic polyamides based on substituted dibenzoic acids: Research by S. Hsiao and Chih-Fen Chang (1996) on the synthesis and properties of aromatic polyamides provides a comprehensive overview of the chemical reactions and properties of polyamides, including their solubility, film casting abilities, and thermal stability. This study is relevant for understanding the complex properties associated with similar organic compounds (Hsiao & Chang, 1996).

Physical Properties Analysis

  • The studies listed do not directly address the physical properties of "N'-[(3S*,4R*)-1-(4-chloro-2-methylbenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide," but research into similar compounds, such as those by S. Hsiao and colleagues, provide valuable data on solubility, thermal stability, and other physical properties of chemically related substances.

Chemical Properties Analysis

  • Synthesis and properties of polyamides and poly(amideimide)s: Another study by S. Hsiao et al. (1995) on the synthesis and characterization of polyamides and poly(amideimide)s based on various diamines offers insights into the chemical properties and reactivity of compounds that share structural similarities with the target compound (Hsiao et al., 1995).

properties

IUPAC Name

(3S,4R)-1-(4-chloro-2-methylbenzoyl)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-11(2)15-9-21(10-16(15)19-25(23,24)20(4)5)17(22)14-7-6-13(18)8-12(14)3/h6-8,11,15-16,19H,9-10H2,1-5H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKHGUHCUMNNJE-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N2CC(C(C2)NS(=O)(=O)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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